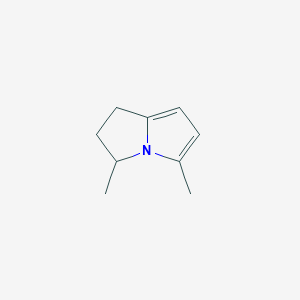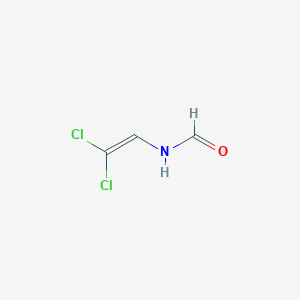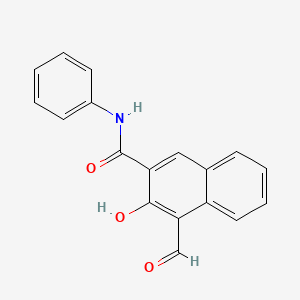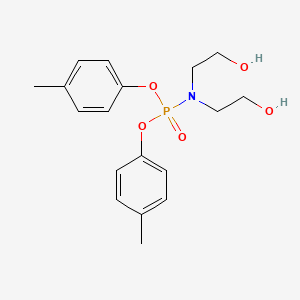
Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate: is an organophosphorus compound that has garnered attention in various fields of research due to its unique chemical structure and properties This compound is characterized by the presence of two 4-methylphenyl groups and two hydroxyethyl groups attached to a phosphoramidate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate typically involves the reaction of 4-methylphenyl derivatives with phosphoramidate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl chloride with N,N-bis(2-hydroxyethyl)phosphoramidate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphoramidate hydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Phosphoramidate oxides.
Reduction: Phosphoramidate hydrides.
Substitution: Substituted phosphoramidates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of phosphoramidate-based ligands and catalysts .
Biology: The compound has shown potential in biological research as a probe for studying enzyme mechanisms and interactions. It can be used to investigate the activity of phosphatases and other enzymes that interact with phosphorus-containing substrates .
Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutic agents .
Industry: The compound finds applications in the industrial sector as an additive in lubricants and flame retardants. Its ability to form stable complexes with metals makes it useful in the formulation of metalworking fluids and other industrial products .
Wirkmechanismus
The mechanism of action of Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl groups facilitate binding to active sites of enzymes, while the phosphoramidate core can undergo phosphorylation reactions. This interaction can modulate the activity of enzymes and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]phosphoramidate
- Bis(4-methylphenyl) (2,6-dimethylphenyl)phosphoramidate
- N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
Comparison: Compared to similar compounds, Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate is unique due to its specific combination of 4-methylphenyl and hydroxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, the presence of hydroxyethyl groups enhances its solubility in polar solvents, while the 4-methylphenyl groups contribute to its stability and reactivity .
Eigenschaften
CAS-Nummer |
56622-89-0 |
|---|---|
Molekularformel |
C18H24NO5P |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-[bis(4-methylphenoxy)phosphoryl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H24NO5P/c1-15-3-7-17(8-4-15)23-25(22,19(11-13-20)12-14-21)24-18-9-5-16(2)6-10-18/h3-10,20-21H,11-14H2,1-2H3 |
InChI-Schlüssel |
VENWRUSWYNJKEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(N(CCO)CCO)OC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



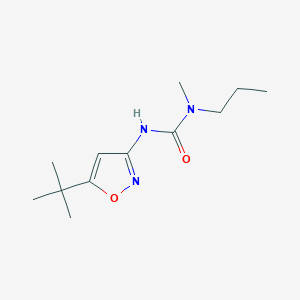
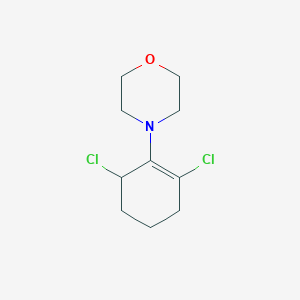
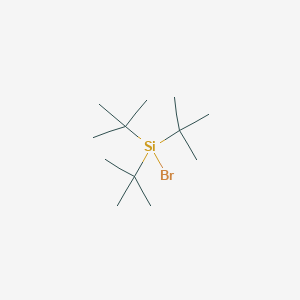
![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)


![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)

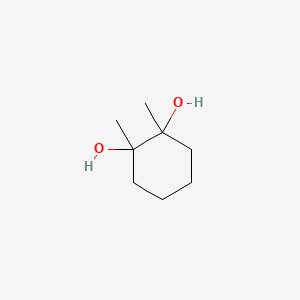
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
